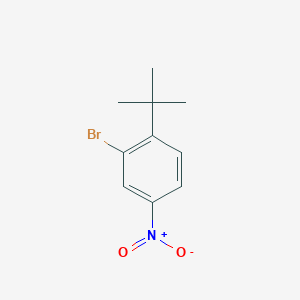

2-Bromo-1-tert-butyl-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43034. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-tert-butyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXSTSCFPDRETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285861 | |

| Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-17-4 | |

| Record name | 6310-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-tert-butyl-4-nitrobenzene, a key intermediate in the preparation of various organic compounds. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant characterization data to support researchers in its preparation and application.

Introduction

This compound is an aromatic compound of significant interest in organic synthesis. Its structure, featuring a bulky tert-butyl group, a bromine atom, and a nitro group, provides a versatile platform for further functionalization. This makes it a valuable precursor in the development of pharmaceuticals and other complex organic molecules. The strategic placement of these functional groups allows for selective transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions.

Synthetic Pathways

Two principal synthetic routes have been established for the preparation of this compound:

-

Route A: Nitration of 1-bromo-3-tert-butylbenzene.

-

Route B: Bromination of 4-tert-butylnitrobenzene.

The selection of the optimal pathway depends on the availability of starting materials, desired purity, and scalability of the reaction.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound and its precursors.

| Parameter | Route A: Nitration of 1-bromo-3-tert-butylbenzene | Route B: Bromination of 4-tert-butylnitrobenzene |

| Starting Material | 1-bromo-3-tert-butylbenzene | 4-tert-butylnitrobenzene |

| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Bromine, Silver Sulfate, Sulfuric Acid |

| Reaction Temperature | 0 °C to room temperature | Ambient Temperature |

| Reaction Time | ~12 hours | ~4 hours |

| Reported Yield | High (exact percentage not consistently reported) | 98% (for analogous 2-bromo-1-ethyl-4-nitrobenzene) |

| Purification Method | Extraction and solvent removal | Extraction, washing, and concentration |

Experimental Protocols

Synthesis of Precursor: 1-bromo-3-tert-butylbenzene

A common precursor for Route A is 1-bromo-3-tert-butylbenzene, which can be synthesized from 2-bromo-4-tert-butylaniline.

Reaction: Diazotization of 2-bromo-4-tert-butylaniline followed by hydrodediazoniation.

Reagents and Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-bromo-4-tert-butylaniline | 228.14 | 22.43 g | 0.098 |

| Concentrated H₂SO₄ | 98.08 | 10 mL | 0.188 |

| Acetic Acid | 60.05 | 160 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 9 g | 0.130 |

| FeSO₄·7H₂O | 278.01 | 32 g | 0.115 |

| N,N-dimethylformamide (DMF) | 73.09 | 300 mL | - |

Procedure:

-

To a solution of 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in acetic acid (160 mL), add concentrated H₂SO₄ (10 mL, 188 mmol).

-

Cool the solution in an ice-salt bath.

-

Slowly add a solution of NaNO₂ (9 g, 130 mmol) in 40 mL of water dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

Add the resulting solution to a stirred mixture of FeSO₄·7H₂O (32 g, 115 mmol) and DMF (300 mL).

-

Dilute the mixture with water (1.25 L) and extract with CH₂Cl₂.

-

Wash the combined organic layers with aqueous Na₂CO₃ and water, then dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by vacuum distillation to yield 1-bromo-3-tert-butylbenzene.[1]

Yield: 17.50 g (84%).[1]

Route A: Nitration of 1-bromo-3-tert-butylbenzene

Reaction: Electrophilic aromatic substitution (nitration).

Reagents:

-

1-bromo-3-tert-butylbenzene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1.4 ratio) to 0 °C in an ice bath.

-

Slowly add 1-bromo-3-tert-butylbenzene to the acid mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., hexanes).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield this compound.

Route B: Bromination of 4-tert-butylnitrobenzene

This protocol is adapted from a similar synthesis of 2-bromo-1-ethyl-4-nitrobenzene.[2]

Reaction: Electrophilic aromatic substitution (bromination).

Reagents:

-

4-tert-butylnitrobenzene

-

Bromine

-

Silver Sulfate (Ag₂SO₄)

-

Concentrated Sulfuric Acid

-

Water

Procedure:

-

To a mixture of 4-tert-butylnitrobenzene, silver sulfate, concentrated sulfuric acid, and water, add bromine dropwise at ambient temperature.

-

Stir the mixture for 4 hours at ambient temperature after the addition is complete.

-

Pour the reaction mixture into a dilute aqueous solution of sodium hydrogen sulfite to quench excess bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under vacuum to provide this compound.[2]

Expected Yield: High, potentially around 98% based on analogous reactions.[2]

Characterization Data

The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol [3] |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | 93-94 °C |

| Boiling Point | 298 °C at 760 mmHg |

| ¹H NMR (Anticipated) | Signals corresponding to the tert-butyl protons and aromatic protons. |

| ¹³C NMR (Anticipated) | Signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the aromatic carbons. |

¹H NMR of a related precursor, 1-bromo-3-tert-butylbenzene (400 MHz, CDCl₃): δ 7.51 (t, J = 1.9 Hz, 1H), 7.33-7.29 (m, 2H), 7.17 (t, J = 7.9 Hz, 1H), 1.31 (s, 9H).[1]

Signaling Pathways and Experimental Workflows

The synthesis of this compound involves fundamental electrophilic aromatic substitution reactions. The diagrams below illustrate the logical workflow for the two primary synthetic routes.

Caption: Synthetic Workflow for Route A: Nitration.

Caption: Synthetic Workflow for Route B: Bromination.

Conclusion

This technical guide provides detailed methodologies for the synthesis of this compound. Both the nitration of 1-bromo-3-tert-butylbenzene and the bromination of 4-tert-butylnitrobenzene are viable synthetic routes. The choice of method will be guided by factors such as starting material availability and desired scale. The provided protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-tert-butyl-4-nitrobenzene. This compound is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. This document includes detailed experimental protocols, tabulated physical and chemical data, and visualizations of reaction pathways to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₂.[1][2] The presence of the bromo, tert-butyl, and nitro functional groups imparts specific reactivity and physical characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 258.11 g/mol | [1][3] |

| CAS Number | 6310-17-4 | [1] |

| Appearance | White to gray needle-shaped crystals | [4] |

| Melting Point | 93-94 °C | |

| Boiling Point | 298 °C at 760 mmHg | |

| Density | 1.401 g/cm³ | |

| Solubility | Soluble in organic solvents such as ether and ethanol. | [4] |

| LogP | 4.178 |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of 1-Bromo-3-tert-butylbenzene.[4] The tert-butyl group is an ortho, para-director; however, due to steric hindrance from the bulky tert-butyl group, the nitration occurs preferentially at the para position relative to the tert-butyl group (ortho to the bromine).

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 1-Bromo-3-tert-butylbenzene

This protocol is a synthesis of several reported procedures for the nitration of 1-Bromo-3-tert-butylbenzene.[4]

Materials:

-

1-Bromo-3-tert-butylbenzene

-

Concentrated Sulfuric Acid (95-98%)

-

Fuming Nitric Acid (95%)

-

Ice

-

5% Sodium Bicarbonate Solution

-

Ethanol (80%)

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a thermometer, add 20 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add 1-Bromo-3-tert-butylbenzene to the cooled sulfuric acid with continuous stirring until it is completely dissolved. Continue stirring for an additional 20 minutes.

-

Slowly add fuming nitric acid dropwise over 1 hour, ensuring the reaction temperature is maintained below 0 °C. A precipitate may form during the addition.

-

After the addition is complete, continue stirring the mixture at 0 °C for 3.5 hours.

-

Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Once the ice has melted, filter the resulting white precipitate.

-

Wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

-

Recrystallize the crude product from an 80% ethanol/water solution.

-

Dry the purified crystals under vacuum at 60 °C to yield this compound.

-

The purity can be checked by thin-layer chromatography using a petroleum ether/ethyl acetate (3:1, v/v) solvent system.[4]

Chemical Reactivity and Key Experiments

This compound is a versatile intermediate that can undergo several key reactions, including nucleophilic aromatic substitution, reduction of the nitro group, and further electrophilic substitution.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group in the para position activates the ring towards nucleophilic attack.

3.1.1. Experimental Protocol: Substitution with an Amine (General)

This is a general procedure adaptable for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add the amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate for further functionalization.

3.2.1. Experimental Protocol: Reduction using Tin(II) Chloride

This method is effective for the reduction of aromatic nitro groups.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (3.0 eq) to the solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-1-tert-butyl-4-aminobenzene.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the tert-butyl protons (around 1.3-1.5 ppm). Three aromatic protons exhibiting characteristic splitting patterns (doublets and a doublet of doublets) in the range of 7.5-8.5 ppm. |

| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group (around 35 ppm) and a signal for the methyl carbons of the tert-butyl group (around 31 ppm). Six distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield. |

| FT-IR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the tert-butyl group (around 2850-2950 cm⁻¹). C-Br stretching (around 500-600 cm⁻¹). |

| Mass Spec (m/z) | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely show the loss of a methyl group ([M-15]⁺) and the nitro group ([M-46]⁺). |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a synthetically useful building block with well-defined chemical properties. The protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. The reactivity of its three functional groups offers multiple avenues for the synthesis of more complex molecular architectures.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-tert-butyl-4-nitrobenzene, a key intermediate in various synthetic applications. This document details its physical characteristics, provides experimental protocols for its synthesis and characterization, and includes a workflow visualization to aid in laboratory procedures.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₂. Its structure, featuring a bulky tert-butyl group and electron-withdrawing nitro and bromo groups, dictates its physical properties and reactivity.

Data Presentation: Physical Property Summary

The following table summarizes the key physical properties of this compound. For completeness, both experimentally determined and computationally predicted values are presented where available.

| Property | Value | Source |

| Molecular Weight | 258.11 g/mol | [1] |

| CAS Number | 6310-17-4 | |

| Melting Point | 93-94 °C | |

| Boiling Point | 298 °C (at 760 mmHg) | |

| Density | 1.401 g/cm³ (Computed) | |

| Vapor Pressure | 0.00232 mmHg at 25°C (Computed) | |

| LogP (Octanol-Water Partition Coefficient) | 4.1 (Computed) | [1] |

| Appearance | Expected to be a crystalline solid at room temperature. | |

| Solubility | While specific quantitative data is limited, based on its structure and the properties of analogous compounds like 1-bromo-2-nitrobenzene, it is expected to be sparingly soluble in water and soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol: Bromination of 4-tert-butylnitrobenzene

A common and high-yield method for the preparation of this compound is the electrophilic bromination of 4-tert-butylnitrobenzene. The tert-butyl group is an ortho, para-director, and since the para position is blocked by the nitro group, the bromination occurs at one of the ortho positions.

Materials:

-

4-tert-butylnitrobenzene

-

Liquid Bromine (Br₂)

-

Silver Sulfate (Ag₂SO₄) or Iron powder (Fe) as a catalyst

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-tert-butylnitrobenzene in a suitable inert solvent like dichloromethane.

-

Catalyst Addition: Add a catalytic amount of silver sulfate or iron powder to the solution.

-

Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid bromine dissolved in the same solvent from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a crystalline solid.[4]

Characterization Protocol: Melting Point Determination

The melting point is a critical physical property for the identification and purity assessment of a solid compound.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (93-94°C). Then, decrease the heating rate to 1-2°C per minute.

-

Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Mandatory Visualization

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

A Technical Guide to 2-Bromo-1-tert-butyl-4-nitrobenzene: Structure, Synthesis, and Reactivity

Abstract: This document provides a comprehensive technical overview of 2-Bromo-1-tert-butyl-4-nitrobenzene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide details the compound's physicochemical properties, presents a detailed experimental protocol for its synthesis, and explores its chemical reactivity. Key transformations and synthetic pathways are illustrated using process diagrams to facilitate understanding and application in a laboratory setting.

Molecular Structure and Identification

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₂.[1][2] Its structure consists of a benzene ring functionalized with three substituents: a bromine atom, a tert-butyl group, and a nitro group. The IUPAC name for this compound is this compound.[2] The arrangement of these groups—specifically the bulky tert-butyl group adjacent to the bromine atom and the strongly electron-withdrawing nitro group—imparts significant steric and electronic effects that dictate its reactivity and utility as a chemical building block.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| CAS Number | 6310-17-4[2] |

| Molecular Formula | C₁₀H₁₂BrNO₂[1][2] |

| Molecular Weight | 258.11 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)--INVALID-LINK--[O-])Br[2] |

| InChIKey | VIXSTSCFPDRETO-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. The compound is a solid at room temperature with a melting point of 93-94 °C and a high boiling point, characteristic of substituted nitroaromatics.[3] Its LogP value indicates significant lipophilicity.[3]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 93-94 °C[3] |

| Boiling Point | 298 °C at 760 mmHg[3] |

| Density | 1.401 g/cm³[3] |

| Flash Point | 134 °C[3] |

| Vapor Pressure | 0.00232 mmHg at 25 °C[3] |

| LogP | 4.178[3] |

| Polar Surface Area | 45.82 Ų[2][3] |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the electrophilic bromination of its precursor, 4-tert-butylnitrobenzene.[3] This reaction leverages the directing effects of the existing substituents on the aromatic ring.

Experimental Protocol: Bromination of 4-tert-butylnitrobenzene

This protocol is based on established methods for the bromination of activated benzene rings.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-tert-butylnitrobenzene (1 equivalent) and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Brominating Agent: Dissolve bromine (1.1 equivalents) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the temperature remains below 10 °C.

-

Catalyst Introduction: Add silver sulfate (0.1 equivalents) to the mixture to catalyze the reaction.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. A precipitate will form.

-

Extraction: Filter the crude solid product. Alternatively, if the product is oily, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups. The potent electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) at the ortho- and para-positions, making the bromine atom a viable leaving group.[1] The nitro group itself can be readily reduced to an amine, providing a route to aniline derivatives.[1] The bulky tert-butyl group introduces steric hindrance, which can influence regioselectivity in further substitution reactions.[1]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical Synthesis: It is used as a precursor for creating substituted anilines and phenols, which are core structures in many active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored for potential therapeutic applications.[1] Specifically, it is used in the preparation of non-symmetrically substituted phenazine derivatives through Buchwald–Hartwig coupling reactions.[1]

-

Agrochemicals: The structural motif is found in compounds developed as pesticides and herbicides.[1]

-

Materials Science: It serves as a building block for specialty chemicals, including dyes and polymers.[1]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |

| STOT, Single Exposure | H335 | May cause respiratory irritation[2] |

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed under an inert atmosphere.[1]

References

2-Bromo-1-tert-butyl-4-nitrobenzene molecular weight

An In-depth Technical Guide to 2-Bromo-1-tert-butyl-4-nitrobenzene

This technical guide provides a comprehensive overview of the molecular properties and synthesis of this compound (C₁₀H₁₂BrNO₂). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's molecular weight, provides an exemplary experimental protocol for its synthesis, and illustrates the synthetic workflow.

Molecular Weight and Properties

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₂[1][2]. Its molecular weight is derived from the atomic weights of its constituent elements. The calculation is based on the isotopic composition of each element as established by the IUPAC.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₀H₁₂BrNO₂).

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011[3][4][5] | 120.110 |

| Hydrogen | H | 12 | 1.008[6][7][8] | 12.096 |

| Bromine | Br | 1 | 79.904[9][10] | 79.904 |

| Nitrogen | N | 1 | 14.007[11][12] | 14.007 |

| Oxygen | O | 2 | 15.999[13][14] | 31.998 |

| Total | 258.115 |

The calculated molecular weight of this compound is 258.115 g/mol . This value is consistent with commercially available data for this compound[1].

Synthesis Protocol

This compound is primarily used as a precursor in organic synthesis[1]. One common method for its preparation involves the bromination of 4-tert-butylnitrobenzene[15]. The following is a representative experimental protocol for this synthesis.

Experimental Protocol: Bromination of 4-tert-butylnitrobenzene

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

4-tert-butylnitrobenzene

-

Bromine (Br₂)

-

Sulfuric acid (H₂SO₄)

-

Silver sulfate (Ag₂SO₄) (as a catalyst)

-

Dichloromethane (CH₂Cl₂) (as a solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylnitrobenzene in a suitable solvent such as dichloromethane. Add a catalytic amount of silver sulfate.

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of bromine dropwise from a dropping funnel over 30 minutes. The reaction is exothermic and should be kept under control.

-

Reaction: After the addition is complete, add concentrated sulfuric acid to the mixture. Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture over crushed ice and water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Workflow Visualization

The synthesis of this compound can be visualized as a multi-step chemical workflow.

Caption: Workflow for the synthesis of this compound.

References

- 1. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]

- 2. This compound | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. quora.com [quora.com]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility in Drug Discovery and Development

The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications, particularly in drug discovery and development. Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and low bioavailability. 2-Bromo-1-tert-butyl-4-nitrobenzene serves as a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Understanding its solubility is therefore crucial for optimizing reaction conditions, purification processes, and for the development of any potential downstream applications.

Solubility Data for this compound

Quantitative solubility data for this compound is limited. However, some data has been reported in common polar aprotic solvents. The presence of the tert-butyl group generally enhances the solubility of the compound in nonpolar solvents.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 12.5 ± 0.8 |

| Dimethylformamide (DMF) | 8.2 ± 0.5 |

| Tetrahydrofuran (THF) | 3.7 ± 0.3 |

Note: The discrepancies in these values may arise from variations in experimental conditions, such as insufficient equilibration time (greater than 24 hours may be required).[1]

For context, the parent compound, nitrobenzene, is sparingly soluble in water but is miscible with many organic solvents such as alcohol, ether, and benzene.[2][3][4] The addition of a bromine atom and a tert-butyl group to the nitrobenzene structure will alter its polarity and intermolecular interactions, thereby influencing its solubility profile.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7] The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility = Concentration of the diluted sample × Dilution factor

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Drug Development

The solubility of a compound like this compound is not an isolated parameter but is interconnected with various stages of research and development. The following diagram illustrates these logical relationships.

Caption: Logical relationships in R&D.

References

- 1. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nitrobenzene CAS#: 98-95-3 [m.chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

Technical Guide: Safety and Handling of 2-Bromo-1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-1-tert-butyl-4-nitrobenzene (CAS No: 6310-17-4). The information herein is compiled from safety data sheets and regulatory guidelines to ensure safe laboratory practices.

Chemical Identification and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Molecular Formula | C10H12BrNO2 | --INVALID-LINK-- |

| Molecular Weight | 258.11 g/mol | --INVALID-LINK-- |

| Melting Point | 93-94 °C | --INVALID-LINK-- |

| Boiling Point | 298 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Not explicitly stated, but related compounds are off-white to brown powders. | --INVALID-LINK-- |

| Solubility | The tert-butyl group enhances solubility in nonpolar solvents. Nitrobenzene, a related compound, is readily soluble in most organic solvents like ethanol, ether, and benzene, with low solubility in water. | --INVALID-LINK--, --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is crucial to minimize exposure.

Caption: A stepwise workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

| Body Part | Recommended Protection | Specifications/Standards |

| Eyes/Face | Chemical safety goggles or a face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Inspect gloves before use. |

| Respiratory | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Caption: First aid procedures for different routes of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] |

Storage and Disposal

Storage:

-

Store in a well-ventilated place.[2]

-

Keep container tightly closed.[2]

-

Store locked up.[2]

-

Store in a dry, cool place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[2][4]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[2]

-

Waste is classified as hazardous. Dispose of in accordance with local, regional, and national regulations.[5]

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]

-

Hazardous Combustion Products: May include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2][6]

Accidental Release:

-

Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

-

Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers.[3]

Experimental Protocols for Toxicity Assessment

The following are summaries of OECD guidelines for assessing the toxicity of chemicals like this compound.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance without using mortality as the primary endpoint.

-

Principle: A stepwise procedure where groups of animals of a single sex (usually female rats) are dosed at fixed dose levels (5, 50, 300, and 2000 mg/kg).[1] The aim is to identify a dose that produces evident toxicity without mortality.[1]

-

Sighting Study: An initial study with single animals is conducted to determine the appropriate starting dose for the main study.[1]

-

Main Study: Groups of animals are dosed at the selected starting dose. Depending on the outcome (presence or absence of toxicity), further groups may be dosed at higher or lower fixed doses.[7]

-

Observations: Animals are observed for a minimum of 14 days for signs of toxicity.[8] Body weight is measured weekly.[7] A gross necropsy is performed on all animals at the end of the study.[7]

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing the potential adverse effects of a substance following a single, short-term dermal exposure.

-

Principle: The test substance is applied to a small area of the skin of an animal (typically a rat, rabbit, or guinea pig) for 24 hours.[9]

-

Procedure: A stepwise procedure is used, often starting with a limit test at a high dose to determine if the substance has low toxicity.[10] If toxicity is observed, a full study with multiple dose levels is conducted.[10]

-

Observations: Animals are observed for at least 14 days for signs of toxicity and mortality.[10] Body weights are recorded, and a gross necropsy is performed on all animals.[10]

Acute Inhalation Toxicity - OECD Guideline 403

This guideline is used to evaluate the health hazards of a substance upon inhalation.

-

Principle: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period (typically 4 hours).[11][12]

-

Protocols: Two main protocols are described: a traditional LC50 (median lethal concentration) test and a Concentration x Time (C x T) protocol.[12][13]

-

Observations: Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, and changes in body weight.[11][12] A full necropsy is performed at the end of the observation period.[12]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. oecd.org [oecd.org]

- 8. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. eurolab.net [eurolab.net]

- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practical out-workings of electrophilic aromatic substitution (EAS) reactions on 2-bromo-4-tert-butylbenzene. This disubstituted benzene derivative presents a unique case study in regioselectivity, governed by the interplay of the electronic and steric effects of its bromo and tert-butyl substituents. This document details the theoretical basis for predicting reaction outcomes and provides established experimental protocols for key EAS reactions, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Quantitative data on product distribution and reaction yields are summarized for clarity. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction: Directing Effects in 2-Bromo-4-tert-butylbenzene

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In the case of 2-bromo-4-tert-butylbenzene, the regiochemical outcome of such reactions is dictated by the combined influence of the two existing substituents.

-

The Bromo Group (-Br): The bromine atom is an ortho-, para-directing group. While it deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, its lone pairs can stabilize the arenium ion intermediate via resonance at the ortho and para positions.

-

The tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is an ortho-, para-directing and activating group due to its electron-donating inductive effect. However, its significant steric bulk strongly hinders electrophilic attack at the positions ortho to it.

The interplay of these effects suggests that electrophilic attack will preferentially occur at the positions activated by the tert-butyl group and directed by the bromo group, while being sterically accessible. In 2-bromo-4-tert-butylbenzene, the positions are numbered as follows:

Caption: Numbering of the carbon atoms in 2-bromo-4-tert-butylbenzene.

Based on the directing effects, the potential sites for electrophilic substitution are C6 (ortho to bromo, meta to tert-butyl) and C3/C5 (meta to bromo, ortho to tert-butyl). Due to the significant steric hindrance of the tert-butyl group, substitution at the C3 and C5 positions is highly disfavored. Therefore, the primary site of electrophilic attack is predicted to be the C6 position .

Key Electrophilic Aromatic Substitution Reactions

This section details the major electrophilic aromatic substitution reactions of 2-bromo-4-tert-butylbenzene.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation in organic synthesis.

Reaction Mechanism:

Caption: General mechanism for the nitration of 2-bromo-4-tert-butylbenzene.

Quantitative Data:

While specific yield data for the nitration of 2-bromo-4-tert-butylbenzene is not extensively reported in readily available literature, related reactions and directing group principles strongly suggest the formation of a single major product.

| Electrophile | Reagents | Major Product | Predicted Isomer Distribution | Reference |

| NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 2-Bromo-4-tert-butyl-1-nitrobenzene | >95% C6-substitution | [1] |

Experimental Protocol (Adapted from similar substrates):

-

In a round-bottom flask, cool a mixture of concentrated sulfuric acid (1.5 eq) and concentrated nitric acid (1.5 eq) to 0 °C in an ice bath.

-

Slowly add 2-bromo-4-tert-butylbenzene (1.0 eq) to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2-bromo-4-tert-butyl-1-nitrobenzene.

Halogenation (Bromination)

Introducing a second halogen atom onto the ring requires forcing conditions due to the deactivating nature of the existing bromine.

Reaction Workflow:

Caption: Experimental workflow for the bromination of 2-bromo-4-tert-butylbenzene.

Quantitative Data:

| Electrophile | Reagents | Major Product | Predicted Isomer Distribution | Reference |

| Br⁺ | Br₂, FeBr₃ | 1,3-Dibromo-5-tert-butylbenzene | Predominantly C6-substitution | N/A |

Experimental Protocol (General Procedure):

-

Dissolve 2-bromo-4-tert-butylbenzene (1.0 eq) in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂).

-

Add a catalytic amount of iron filings or anhydrous FeBr₃.

-

Slowly add a solution of bromine (1.1 eq) in the same solvent, keeping the reaction mixture in the dark and at room temperature.

-

Stir the mixture for several hours until the bromine color disappears.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Friedel-Crafts Acylation

The introduction of an acyl group is a valuable method for forming carbon-carbon bonds with the aromatic ring.

Logical Relationship of Reactants and Products:

Caption: Logical flow of a Friedel-Crafts acylation reaction.

Quantitative Data:

| Electrophile | Reagents | Major Product | Predicted Isomer Distribution | Reference |

| CH₃CO⁺ | CH₃COCl, AlCl₃ | 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one | Predominantly C6-substitution | N/A |

Experimental Protocol (General Procedure):

-

Suspend anhydrous aluminum chloride (1.2 eq) in a dry, inert solvent (e.g., CS₂ or CH₂Cl₂) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq).

-

Add 2-bromo-4-tert-butylbenzene (1.0 eq) dropwise to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, remove the solvent, and purify the product by distillation or chromatography.

Sulfonation

The introduction of a sulfonic acid group (-SO₃H) is achieved using strong sulfuric acid.

Reaction Overview:

Caption: Overview of the sulfonation of 2-bromo-4-tert-butylbenzene.

Quantitative Data:

| Electrophile | Reagents | Major Product | Predicted Isomer Distribution | Reference |

| SO₃ | Fuming H₂SO₄ | 3-Bromo-5-tert-butylbenzenesulfonic acid | Predominantly C6-substitution | N/A |

Experimental Protocol (General Procedure):

-

Carefully add 2-bromo-4-tert-butylbenzene (1.0 eq) to fuming sulfuric acid (excess) at room temperature with vigorous stirring.

-

Heat the mixture gently (e.g., on a steam bath) for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

If the sulfonic acid precipitates, it can be collected by filtration.

-

Alternatively, neutralize the solution with a base (e.g., NaOH or CaCO₃) to form the sulfonate salt, which can then be isolated.

Conclusion

The electrophilic aromatic substitution of 2-bromo-4-tert-butylbenzene is a predictable process governed by the directing effects of its substituents. The bulky tert-butyl group, despite being an activator, sterically hinders the adjacent ortho positions, leading to a strong preference for substitution at the C6 position, which is ortho to the bromo group and meta to the tert-butyl group. This guide provides a foundational understanding of the key electrophilic aromatic substitution reactions on this substrate, offering detailed experimental protocols adapted from similar compounds and a framework for predicting product outcomes. For drug development professionals and synthetic chemists, 2-bromo-4-tert-butylbenzene serves as a versatile starting material for the synthesis of highly substituted aromatic compounds with potential applications in medicinal chemistry and materials science. Further research to quantify the precise isomer ratios and optimize reaction yields for each of these transformations would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Regioselectivity in the Nitration of 2-Bromo-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the regioselectivity observed in the electrophilic nitration of 2-bromo-4-tert-butylbenzene. The document details the underlying electronic and steric factors governing the reaction's outcome, presents a detailed experimental protocol, and summarizes the expected product distribution. This information is critical for chemists engaged in the synthesis of fine chemicals and active pharmaceutical ingredients where precise control of isomer formation is paramount.

Introduction to Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. When the benzene ring is disubstituted, as in the case of 2-bromo-4-tert-butylbenzene, the position of the incoming electrophile is directed by the existing substituents. The interplay of their electronic and steric properties determines the regiochemical outcome of the reaction.

In the nitration of 2-bromo-4-tert-butylbenzene, the incoming nitronium ion (NO₂⁺) is directed by the combined influence of the bromo and tert-butyl groups. The tert-butyl group is an activating group and directs ortho and para, while the bromo group is a deactivating group but is also an ortho and para director.[1] Understanding the competition and synergy between these directing effects is crucial for predicting and controlling the product distribution.

Directing Effects of Substituents

The regioselectivity of the nitration of 2-bromo-4-tert-butylbenzene is governed by the following factors:

-

Tert-butyl group: As an alkyl group, it is an activating group that donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.[1] It directs incoming electrophiles to the ortho and para positions.

-

Bromo group: As a halogen, it is a deactivating group due to its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.[2]

-

Steric Hindrance: The tert-butyl group is exceptionally bulky, which sterically hinders the positions ortho to it.[1] This steric hindrance can significantly influence the product distribution, favoring substitution at less crowded positions.

In instances where the directing effects of multiple substituents are in competition, the most powerfully activating group typically dictates the position of substitution. In the case of 2-bromo-4-tert-butylbenzene, the activating tert-butyl group is the dominant directing group.

The following diagram illustrates the directing influences of the bromo and tert-butyl groups on the aromatic ring.

Caption: Directing effects of bromo and tert-butyl groups.

Predicted Product Distribution

Based on the analysis of the directing effects, the major product of the nitration of 2-bromo-4-tert-butylbenzene is 2-bromo-4-tert-butyl-1-nitrobenzene . The reasoning is as follows:

-

The activating tert-butyl group directs the incoming nitronium ion to its ortho (C3 and C5) and para (C1) positions.

-

The deactivating bromo group directs to its ortho (C1 and C3) and para (C5) positions.

-

The positions C1, C3, and C5 are all activated by at least one of the groups.

-

However, the positions ortho to the tert-butyl group (C3 and C5) are significantly sterically hindered.

-

Therefore, the electrophilic attack is most likely to occur at the C1 position, which is para to the strongly activating and sterically demanding tert-butyl group and ortho to the bromo group.

While 2-bromo-4-tert-butyl-1-nitrobenzene is the expected major product, the formation of minor isomers cannot be entirely ruled out. A quantitative analysis would be necessary to determine the exact product ratios.

| Product Name | Position of Nitration | Expected Distribution |

| 2-Bromo-4-tert-butyl-1-nitrobenzene | C1 | Major |

| 2-Bromo-4-tert-butyl-3-nitrobenzene | C3 | Minor |

| 2-Bromo-4-tert-butyl-5-nitrobenzene | C5 | Minor |

| 2-Bromo-4-tert-butyl-6-nitrobenzene | C6 | Minor |

Experimental Protocol

The following is a representative experimental protocol for the nitration of 2-bromo-4-tert-butylbenzene.[3]

Materials:

-

2-bromo-4-tert-butylbenzene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (1.4 equivalents) in an ice bath.

-

Slowly add 2-bromo-4-tert-butylbenzene (1 equivalent) to the cooled sulfuric acid with continuous stirring.

-

From the dropping funnel, add concentrated nitric acid (1 equivalent) dropwise to the reaction mixture, ensuring the temperature is maintained at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

Extract the product with hexanes (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-bromo-4-tert-butyl-1-nitrobenzene.

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic and should be carefully controlled.

Conclusion

The nitration of 2-bromo-4-tert-butylbenzene is a regioselective reaction that is primarily governed by the directing effects of the tert-butyl and bromo substituents. The activating and sterically bulky tert-butyl group directs the incoming nitro group to its para position, leading to the formation of 2-bromo-4-tert-butyl-1-nitrobenzene as the major product. This understanding of regioselectivity is crucial for the targeted synthesis of substituted aromatic compounds in various fields, including drug development and materials science. Further quantitative analysis is recommended to precisely determine the isomer distribution under specific reaction conditions.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Bromo-1-tert-butyl-4-nitrobenzene. Due to the absence of a publicly available experimental spectrum, this guide is based on established principles of NMR spectroscopy, analysis of structurally analogous compounds, and predictive methodologies. It aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the benzene ring, where the electron-withdrawing nitro group and the bromine atom, along with the bulky tert-butyl group, influence the chemical shifts and coupling constants of the aromatic protons.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~ 1.35 | Singlet (s) | N/A | 9H | tert-butyl protons (-C(CH₃)₃) |

| 2 | ~ 7.65 | Doublet (d) | ~ 8.5 | 1H | H-6 |

| 3 | ~ 7.95 | Doublet of doublets (dd) | ~ 8.5, ~ 2.5 | 1H | H-5 |

| 4 | ~ 8.20 | Doublet (d) | ~ 2.5 | 1H | H-3 |

Experimental Protocol

The following describes a standard experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration of the signals is performed to determine the relative number of protons.

-

Peak picking is carried out to identify the chemical shifts, and the coupling constants are measured.

¹H NMR Spectrum Analysis and Interpretation

The structure of this compound features a trisubstituted benzene ring. The protons on the ring are chemically non-equivalent and will exhibit distinct signals in the ¹H NMR spectrum.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are equivalent due to free rotation around the carbon-carbon single bond. They are expected to appear as a sharp singlet at approximately 1.35 ppm. This upfield chemical shift is characteristic of alkyl protons shielded from the deshielding effects of the aromatic ring.

-

Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the ring current.

-

H-6: This proton is ortho to the bulky tert-butyl group and meta to the nitro group. It is expected to resonate as a doublet due to coupling with H-5.

-

H-5: This proton is situated between H-6 and H-3. It will experience coupling from both neighboring protons, resulting in a doublet of doublets.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. This will cause it to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-5.

-

Visualization of Proton Coupling

The following diagram illustrates the coupling relationships between the aromatic protons of this compound.

predicted 13C NMR chemical shifts for 2-Bromo-1-tert-butyl-4-nitrobenzene

An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 2-Bromo-1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Principles of ¹³C NMR Chemical Shift Prediction

The prediction of ¹³C NMR chemical shifts in substituted benzene rings is primarily based on the principle of the additivity of substituent chemical shifts (SCS). The chemical shift of a specific carbon atom in a polysubstituted benzene ring can be estimated by starting with the chemical shift of benzene (128.5 ppm) and adding the SCS effects for each substituent at the ipso, ortho, meta, and para positions.

However, in sterically hindered molecules like this compound, steric and electronic interactions between adjacent substituents can cause deviations from simple additivity.[1] Therefore, correction factors or more advanced prediction algorithms, such as those employing neural networks and machine learning, are often utilized for more accurate predictions.[2][3][4] Software packages like ACD/Labs and Mnova incorporate these sophisticated methods.[3][5] It is also important to note that heavy atoms like bromine can introduce what is known as the "heavy atom effect," which can sometimes lead to discrepancies in predicted values if not properly accounted for in the prediction algorithm.[6][7]

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The carbon atoms are numbered as indicated in the accompanying molecular structure diagram. The predictions are based on the analysis of substituent effects from structurally related compounds, including tert-butylbenzene[8], nitrobenzene[9], and 1-bromo-4-nitrobenzene[10], and are further refined by computational prediction tools.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for the Chemical Shift |

| C1 | ~150 | Ipso-carbon attached to the bulky tert-butyl group, significantly deshielded. |

| C2 | ~120 | Carbon bearing the bromine atom; the heavy atom effect may cause a slight upfield shift compared to what would be expected from electronegativity alone. |

| C3 | ~125 | Ortho to the nitro group and meta to the tert-butyl group, experiencing deshielding from the nitro group. |

| C4 | ~148 | Ipso-carbon attached to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |

| C5 | ~122 | Meta to both the bromo and tert-butyl groups and ortho to the nitro group, deshielded by the nitro group. |

| C6 | ~135 | Meta to the nitro group and ortho to the tert-butyl group, showing moderate deshielding. |

| C(CH₃)₃ | ~35 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ | ~31 | Methyl carbons of the tert-butyl group. |

Note: These are estimated values and may vary from experimental results.

Logical Workflow for Chemical Shift Prediction

The following diagram illustrates the logical workflow for predicting the ¹³C NMR chemical shifts of this compound based on substituent effects.

Caption: Logical workflow for predicting ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Parameters (for a 500 MHz Spectrometer)

-

Nucleus: ¹³C

-

Frequency: 125 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, or more, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range for most organic compounds.

-

Temperature: Standard room temperature (e.g., 298 K).

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹³C NMR chemical shifts for this compound, tailored for professionals in research and drug development. While experimental verification is always recommended, the predicted values, detailed experimental protocol, and logical workflow presented here offer a solid foundation for the spectral analysis and characterization of this compound. A thorough understanding of substituent effects is key to accurately interpreting its NMR spectrum.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. acdlabs.com [acdlabs.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]

- 9. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]

- 10. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2-Bromo-1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals